An In-depth Technical Guide to 2-Amino-3-ethoxypropan-1-ol Hydrochloride (CAS 1807912-14-6)
An In-depth Technical Guide to 2-Amino-3-ethoxypropan-1-ol Hydrochloride (CAS 1807912-14-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-3-ethoxypropan-1-ol hydrochloride (CAS 1807912-14-6), a chiral amino alcohol with potential applications in pharmaceutical and fine chemical synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes the known information and provides expert insights based on structurally related molecules. The guide covers physicochemical properties, a proposed synthetic pathway, potential applications and biological significance, and essential safety and handling protocols. The information is presented to support researchers and drug development professionals in understanding and potentially utilizing this molecule in their work.
Introduction
2-Amino-3-ethoxypropan-1-ol hydrochloride is a member of the 2-amino-3-alkoxypropan-1-ol class of compounds. This structural motif, characterized by an amino group and a hydroxyl group on adjacent carbons, with an ether linkage at the 3-position, is a valuable building block in organic synthesis. The presence of multiple functional groups and a chiral center makes it an attractive scaffold for the development of novel molecules with diverse applications, particularly in the pharmaceutical industry. The hydrochloride salt form generally enhances the stability and solubility of the parent amine. While specific research on this particular molecule is not widely published, its structural similarity to other biologically active compounds suggests its potential as a key intermediate in the synthesis of new chemical entities.
Physicochemical Properties
Detailed experimental data for 2-Amino-3-ethoxypropan-1-ol hydrochloride is not extensively available in the peer-reviewed literature. The following table summarizes the known and predicted properties based on available commercial data and computational models.
| Property | Value | Source |
| CAS Number | 1807912-14-6 | Sigma-Aldrich[1] |
| Molecular Formula | C₅H₁₄ClNO₂ | Sigma-Aldrich[1] |
| Molecular Weight | 155.62 g/mol | Sigma-Aldrich[1] |
| Physical Form | Oil | Sigma-Aldrich[1] |
| IUPAC Name | (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride | Sigma-Aldrich[1] |
| Synonyms | (S)-2-amino-3-ethoxypropan-1-ol hydrochloride | Sigma-Aldrich[1] |
| Molecular Formula (Free Base) | C₅H₁₃NO₂ | PubChem[2] |
| Molecular Weight (Free Base) | 119.16 g/mol | PubChem[2] |
| Predicted XLogP3 (Free Base) | -1.1 | PubChem[2] |
| Predicted Hydrogen Bond Donor Count (Free Base) | 3 | PubChem[2] |
| Predicted Hydrogen Bond Acceptor Count (Free Base) | 3 | PubChem[2] |
| Predicted Rotatable Bond Count (Free Base) | 4 | PubChem[2] |
Note: Properties such as melting point, boiling point, and specific solubility data are not currently available in the public domain. Researchers are advised to perform their own characterization.
Proposed Synthesis Pathway
While a specific, validated synthesis protocol for 2-Amino-3-ethoxypropan-1-ol hydrochloride is not published, a plausible route can be devised based on established methodologies for the synthesis of related 2-amino-3-alkoxypropan-1-ols. A common and effective strategy involves the ring-opening of a suitable epoxide with an amine, followed by appropriate functional group manipulations.
A logical starting material would be ethyl glycidyl ether. The synthesis could proceed via the following conceptual steps:
-
Ring-opening of Epoxide: Reaction of ethyl glycidyl ether with a protected amine source, such as ammonia or a primary amine, to introduce the amino functionality.
-
Protection/Deprotection: If a protected amine is used, a subsequent deprotection step would be necessary.
-
Salt Formation: Treatment of the resulting free base with hydrochloric acid to yield the target hydrochloride salt.
Below is a diagram illustrating a potential synthetic workflow.
Caption: Proposed synthetic workflow for 2-Amino-3-ethoxypropan-1-ol hydrochloride.
Exemplary Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on similar transformations. This protocol has not been validated for the specific target compound and should be adapted and optimized under appropriate laboratory conditions.
-
Epoxide Ring Opening: To a solution of ethyl glycidyl ether (1.0 eq) in a suitable solvent (e.g., methanol or ethanol), add a solution of aqueous ammonia (excess, e.g., 10-20 eq). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Isolation: The solvent and excess ammonia are removed under reduced pressure. The crude product, 1-amino-3-ethoxypropan-2-ol, can be purified by distillation or column chromatography.
-
Chiral Resolution (if racemic starting material is used): The racemic amino alcohol can be resolved using a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts, which can be separated by fractional crystallization. The desired enantiomer is then liberated by treatment with a base.
-
Hydrochloride Salt Formation: The purified 2-amino-3-ethoxypropan-1-ol (free base) is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of 2-Amino-3-ethoxypropan-1-ol hydrochloride is collected by filtration, washed with a cold solvent, and dried under vacuum.
Potential Applications and Biological Significance
While direct applications of 2-Amino-3-ethoxypropan-1-ol hydrochloride have not been documented, the broader class of 2-amino-3-alkoxypropan-1-ols and related amino alcohols are of significant interest in medicinal chemistry and drug discovery.
-
Scaffold for Bioactive Molecules: The vicinal amino alcohol motif is a key structural feature in many biologically active compounds, including certain beta-blockers and enzyme inhibitors. The presence of the ethoxy group provides a point for modifying the lipophilicity and metabolic stability of potential drug candidates.
-
Chiral Building Block: As a chiral molecule, enantiomerically pure 2-Amino-3-ethoxypropan-1-ol hydrochloride can serve as a valuable starting material for the asymmetric synthesis of complex molecules.
-
Potential in Antimalarial Drug Discovery: Research on structurally similar syn-2-alkoxy-3-amino-3-arylpropan-1-ols has shown that this class of compounds can exhibit antimalarial activity.[3] This suggests that derivatives of 2-Amino-3-ethoxypropan-1-ol could be explored for similar therapeutic potential.
The following diagram illustrates the logical relationship between the core structure and its potential applications.
Caption: Potential applications derived from the 2-Amino-3-ethoxypropan-1-ol scaffold.
Safety and Handling
Based on the GHS information provided by commercial suppliers, 2-Amino-3-ethoxypropan-1-ol hydrochloride should be handled with care.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
GHS Pictogram: GHS07 (Exclamation mark).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles are recommended.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
2-Amino-3-ethoxypropan-1-ol hydrochloride is a chiral amino alcohol with potential as a building block in synthetic chemistry, particularly for the development of new pharmaceutical agents. While there is a notable lack of specific experimental data for this compound, this guide provides a framework for its understanding based on its chemical structure and the properties of related molecules. The proposed synthesis and potential applications outlined herein offer a starting point for researchers interested in exploring the utility of this compound. As with any chemical, proper safety precautions should be strictly followed during handling and use. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its biological activity.
References
-
D'hooghe, M., Dekeukeleire, S., Mollet, K., Lategan, C., Smith, P. J., Chibale, K., & De Kimpe, N. (2009). Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity. Journal of Medicinal Chemistry, 52(13), 4058–4062. [Link]
-
PubChem. (n.d.). 2-Amino-3-ethoxypropan-1-ol. Retrieved March 3, 2026, from [Link]
Sources
- 1. (2S)-2-amino-3-ethoxypropan-1-ol hydrochloride | 1807912-14-6 [sigmaaldrich.com]
- 2. 2-Amino-3-ethoxypropan-1-ol | C5H13NO2 | CID 64803454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
